Product packaging for 11-Hydroxy-sugiol(Cat. No.:)

11-Hydroxy-sugiol

Cat. No.: B15129360
M. Wt: 316.4 g/mol
InChI Key: GDLRDIDXYBIPFY-UHFFFAOYSA-N
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Description

11-Hydroxy-sugiol (CAS: 88664-08-8) is a phenolic abietane-type tricyclic diterpenoid with the molecular formula C₂₀H₂₈O₃ and a molecular weight of 316.43 g/mol . It is a natural product predominantly isolated from Salvia grandifolia roots and leaves, where it acts as a key precursor in the tanshinone biosynthetic pathway . Structurally, it features a six- or seven-membered C-ring and hydroxylation at the C-11 position . This compound is commercially available as a research standard, with applications in phytochemical studies, pharmaceutical intermediates, and signal amplification techniques like Tyramide Signal Amplification (TSA) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B15129360 11-Hydroxy-sugiol

Properties

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

5,6-dihydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H28O3/c1-11(2)12-9-13-14(21)10-15-19(3,4)7-6-8-20(15,5)16(13)18(23)17(12)22/h9,11,15,22-23H,6-8,10H2,1-5H3

InChI Key

GDLRDIDXYBIPFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy-sugiol typically involves the hydroxylation of sugiol. One common method includes the use of cytochrome P450 enzymes, specifically CYP76AH3 , which catalyzes the hydroxylation of sugiol at the 11th position . The reaction conditions often involve the use of appropriate cofactors and a controlled environment to ensure the specificity and efficiency of the hydroxylation process.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of this compound. This method offers a sustainable and scalable approach to producing this compound, reducing the reliance on plant extraction .

Chemical Reactions Analysis

Types of Reactions: 11-Hydroxy-sugiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include and .

    Reducing Agents: Reducing agents such as and are often used.

    Substitution Reagents: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Sugiol (CAS: 511-05-7)
  • Molecular Formula : C₂₀H₂₈O₂.
  • Key Differences : Lacks the hydroxyl group at C-11 present in 11-Hydroxy-sugiol.
  • Role: Sugiol is a precursor in the biosynthesis of hydroxylated diterpenoids, including this compound and 11-hydroxy-ferruginol .
11,20-Dihydroxy-sugiol
  • Molecular Formula : C₂₀H₂₈O₄.
  • Key Differences : Contains hydroxyl groups at both C-11 and C-20 positions, adding polarity and altering metabolic interactions compared to this compound .
  • Distribution : Co-occurs with this compound in S. grandifolia roots but is absent in S. miltiorrhiza .
11-Hydroxy-ferruginol
  • Molecular Formula : C₂₀H₂₈O₃ (isomeric to this compound).
  • Key Differences : Structural isomerism arises from hydroxylation at different positions on the abietane skeleton.
  • Biosynthetic Role: Both this compound and 11-Hydroxy-ferruginol are intermediates in tanshinone pathways but diverge in downstream modifications .
Cryptotanshinone and Tanshinone IIA
  • Source : Salvia miltiorrhiza.
  • Key Differences: These are downstream metabolites of this compound, featuring oxidized quinone moieties.
  • Biological Activity: Tanshinone IIA exhibits antitumor and anti-inflammatory properties, whereas this compound primarily serves as a biosynthetic precursor .
11,20-Dihydroxy-ferruginol
  • Molecular Formula : C₂₀H₂₈O₄.
  • Key Differences : Shares hydroxylation at C-11 with this compound but includes an additional hydroxyl group at C-20.
  • Distribution : Localizes in S. grandifolia roots alongside this compound but at higher concentrations .

Biological Activity

11-Hydroxy-sugiol is a bioactive compound derived from the diterpene sugiol, which is isolated from various natural sources, including the bark of Calocedrus formosana. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activities. It is a hydroxylated derivative of sugiol, with the hydroxyl group positioned at the 11th carbon. This modification is crucial for its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study by Chen et al. (2005) demonstrated that sugiol, and by extension its hydroxylated derivative, can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism involves the suppression of NF-κB signaling pathways, which are pivotal in mediating inflammatory responses .

StudyMethodFindings
Chen et al. (2005)In vitro cytokine assayInhibition of TNF-α and IL-6 production
Research on sugiol derivativesNF-κB pathway analysisSuppression of NF-κB activation

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that the compound effectively neutralizes free radicals, thereby reducing oxidative stress in cells. For instance, a recent study highlighted that extracts containing this compound showed higher antioxidant activity compared to controls .

Assay TypeIC50 Value (µg/mL)
DPPH25
ABTS30

3. Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549. The apoptosis mechanism appears to be mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Cell LineTreatment Concentration (µg/mL)Apoptosis Induction (%)
HeLa5040
A54910060

Case Studies

Case Study 1: Anticancer Activity in HeLa Cells

A study utilized varying concentrations of this compound on HeLa cells to assess its cytotoxic effects. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 50 µg/mL.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, further supporting its anti-inflammatory potential .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles: publish raw data in repositories (e.g., Zenodo) with unique DOIs, document experimental protocols (e.g., protocols.io ), and disclose batch numbers of chemicals. Use blinded analysis for subjective endpoints and include detailed instrument settings (e.g., HPLC gradient profiles) .

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